BenchChemオンラインストアへようこそ!

Ranacyclin-B-RN2

Gram-positive selectivity antimicrobial spectrum target organism specificity

Ranacyclin-B-RN2 is a 19-residue cyclic antimicrobial peptide (AMP) belonging to the Ranacyclin family within the Brevinin superfamily of frog skin active peptides. Its primary sequence is SALVGCGTKSYPPKPCFGR, featuring an intramolecular disulfide bond between Cys6 and Cys16 that defines its cyclic topology.

Molecular Formula
Molecular Weight
Cat. No. B1576066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanacyclin-B-RN2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranacyclin-B-RN2: Procurement-Relevant Characterization of a Bifunctional Cyclic Antimicrobial Peptide from Hylarana nigrovittata


Ranacyclin-B-RN2 is a 19-residue cyclic antimicrobial peptide (AMP) belonging to the Ranacyclin family within the Brevinin superfamily of frog skin active peptides. Its primary sequence is SALVGCGTKSYPPKPCFGR, featuring an intramolecular disulfide bond between Cys6 and Cys16 that defines its cyclic topology [1]. The peptide was isolated and characterized from the skin secretions of Hylarana nigrovittata (Black-striped frog) and is documented as a bifunctional molecule possessing both antimicrobial activity against Gram-positive bacteria and serine protease (trypsin) inhibitory function [2]. Key physicochemical properties include a molecular weight of 1968.32 Da, an isoelectric point of 9.38, and a net cationic charge of +3 at physiological pH [1]. Ranacyclin-B-RN2 is part of a larger family of 16 small serine protease inhibitor peptides (17–20 residues) that share the conserved C-terminal motif GCWTKSXXPKPC, all derived from Ranidae frog skin secretions and reported in a single comprehensive study [2].

Why Ranacyclin-B-RN2 Cannot Be Substituted by Other Ranacyclin-B Peptides: Structural and Functional Divergence Within a Conserved Scaffold


Despite sharing a conserved disulfide-bonded cyclic scaffold and the GCWTKSXXPKPC signature motif, individual Ranacyclin-B peptides from the same source species (Hylarana nigrovittata) exhibit substantially divergent antimicrobial potency, target organism spectrum, and physicochemical properties that preclude simple interchange [1]. Even single-residue substitutions within the trypsin inhibitory loop (TIL) region produce measurable differences in both antimicrobial MIC values and organism selectivity, as demonstrated across the 16 peptides characterized in the foundational Yan et al. (2012) study [2]. Ranacyclin-B-RN2 occupies a distinct position within this family: its unique Gly7 substitution (replacing the Trp conserved in most close analogs), intermediate anti-staphylococcal potency, strict Gram-positive selectivity, and lowest molecular weight among same-source congeners collectively define a functional profile not replicated by any single alternative peptide [1][3]. Procurement decisions that ignore these quantitative differences risk selecting a compound with unintended spectrum breadth, altered dose-response characteristics, or divergent protease inhibition properties. The evidence below establishes exactly where these differences are quantifiable and experimentally validated.

Quantitative Differentiation Evidence for Ranacyclin-B-RN2: Comparator-Based Procurement Guide


Gram-Positive-Only Antimicrobial Spectrum: Ranacyclin-B-RN2 Exhibits Strict Selectivity Lacking in Broader-Spectrum Ranacyclin Congeners

Ranacyclin-B-RN2 demonstrates a strictly Gram-positive antimicrobial spectrum, being active solely against Staphylococcus aureus ATCC 25923 (MIC = 12.7 µM) and experimentally validated as inactive against Candida albicans ATCC 20032, Escherichia coli ATCC 25922, and Bacillus subtilis ATCC 6633 [1]. This narrow-spectrum profile contrasts sharply with Ranacyclin-B-RL1 (from Odorrana livida), which in the same study exhibited broad-spectrum activity against S. aureus (MIC = 5.8 µM), E. coli (MIC = 46.2 µM), B. subtilis (MIC = 46.2 µM), and C. albicans (MIC = 46.2 µM) [2]. Ranacyclin B5 (from Odorrana grahami) also shows broader activity, with confirmed antifungal action against C. albicans (MIC = 23.1 µM) in addition to anti-staphylococcal activity (MIC = 5.8 µM) [3]. The gram-positive exclusivity of RN2 makes it a cleaner pharmacological probe for Gram-positive-specific mechanistic studies, avoiding confounding activity against Gram-negative or fungal targets.

Gram-positive selectivity antimicrobial spectrum target organism specificity

Unique Gly7 Substitution: Single-Residue Divergence from Closest Structural Analog Ranacyclin-B-RN1 Alters the Trypsin Inhibitory Loop

Ranacyclin-B-RN2 (SALVGCGTKSYPPKPCFGR) differs from its closest structural analog Ranacyclin-B-RN1 (SALVGCWTKSYPPKPCFGR) by a single amino acid at position 7: Gly in RN2 versus Trp in RN1 [1][2]. Both peptides were isolated from the same source species, Hylarana nigrovittata, and share identical sequence length (19 aa), disulfide bond topology (Cys6–Cys16), and net charge (+3) [2]. The Gly7→Trp substitution is located within the N-terminal flank of the conserved trypsin inhibitory loop (TIL; GCWTKSXXPKPC) and represents a non-conservative change from the smallest amino acid (Gly, side chain = H) to the bulkiest aromatic residue (Trp, side chain MW = 186 Da) [3]. This substitution is predicted to alter the conformational flexibility and steric environment of the TIL, with potential consequences for trypsin binding affinity. Critically, the Trp residue in RN1 contributes to its higher molar extinction coefficient (7115 vs. 1615 M⁻¹cm⁻¹ at 280 nm for RN2), providing a practical spectroscopic differentiation for researchers [1]. No other Ranacyclin-B peptide from H. nigrovittata possesses Gly at position 7, making RN2 the sole representative of this sequence variant from the species.

sequence-structure divergence trypsin inhibitory loop single amino acid substitution

Intermediate Anti-Staphylococcal Potency: Ranacyclin-B-RN2 Occupies a Defined Middle Tier Between High-Potency and Low-Potency Ranacyclin-B Variants

Against the reference strain Staphylococcus aureus ATCC 25923, Ranacyclin-B-RN2 exhibits an MIC of 12.7 µM, placing it at a defined intermediate potency tier within the Ranacyclin-B subfamily characterized in the Yan et al. (2012) study [1]. The closest structural analog, Ranacyclin-B-RN1 (differing by a single Gly7→Trp substitution), is 2.1-fold more potent with an MIC of 6 µM [2]. At the lower-potency extreme, Ranacyclin-B-AL1 (from Amolops loloensis) requires an MIC of 51.5 µM—4.1-fold higher than RN2 [3]. Other congeners populate the immediate vicinity: Ranacyclin-B-RN6 (MIC = 11.7 µM, also from H. nigrovittata) and Ranacyclin-B-LK2 (MIC = 11.8 µM) are slightly more potent than RN2, but RN6 possesses additional antifungal activity (C. albicans MIC = 46.7 µM) that RN2 lacks [4][5]. This intermediate MIC positions RN2 as a useful tool for dose-response studies requiring a potency window between the high-activity tier (RN1, B5, RL1 at ~5.8–6 µM) and the low-activity tier (AL1 at ~51.5 µM).

MIC comparison anti-staphylococcal potency dose-response range

Lowest Molecular Weight Among Same-Species Ranacyclin-B Peptides: Synthesis Cost and Diffusion Advantage

Ranacyclin-B-RN2 has a molecular weight of 1968.32 Da, which is the lowest among all Ranacyclin-B peptides isolated from Hylarana nigrovittata [1]. The closest same-source comparator, Ranacyclin-B-RN1, has a molecular weight of 2097.48 Da (+129.16 Da, or 6.6% larger), while Ranacyclin-B-RN6 is 2140.46 Da (+172.14 Da, or 8.7% larger) [2][3]. This size differential arises primarily from the Gly7→Trp substitution (in RN1) and the additional C-terminal glycine residue and internal Asn substitution (in RN6). For solid-phase peptide synthesis (SPPS), each additional amino acid coupling step incurs cumulative yield losses; the 19-residue RN2 requires one fewer coupling than the 20-residue RN6 [4]. From the Mangoni et al. (2003) foundational study, smaller ranacyclins demonstrate efficient membrane penetration without cell wall damage, and lower molecular weight within this peptide family is generally associated with more favorable diffusion kinetics through the bacterial peptidoglycan layer [5]. While direct comparative tissue penetration data for RN2 versus RN1 or RN6 are not available, the established inverse correlation between peptide size and diffusion coefficient supports the inference of a pharmacokinetic advantage for the smallest congener.

molecular weight peptide synthesis economics tissue penetration

Bifunctional Trypsin Inhibition Plus Antimicrobial Activity: A Dual-Mechanism Profile Not Found in Conventional Frog Skin AMPs

Ranacyclin-B-RN2 belongs to a class of bifunctional peptides that simultaneously exhibit both serine protease (trypsin) inhibitory activity and direct antimicrobial activity—a dual functionality that is rare among amphibian skin AMPs and absent in major families such as brevinins, esculentins, temporins, and magainins [1]. The Yan et al. (2012) study explicitly demonstrated that all 16 peptides in this series, including RN2, possess strong trypsin-inhibitory abilities conferred by the conserved Bowman-Birk type trypsin inhibitory loop (TIL) formed by the disulfide-constrained GCWTKSXXPKPC motif [2]. While specific Ki values for individual Ranacyclin-B peptides are not publicly available in the open-access literature, closely related ranacyclin family members provide class-level benchmarks: Ranacyclin-NF (RNF) exhibits a Ki of 447 nM against trypsin, PPF-BBI achieves a Ki of 170 nM, and engineered variants such as RNF3L reach Ki values as low as 201 nM [3][4]. In contrast, broad-spectrum frog skin AMPs such as brevinin-1 and esculentin-2 operate exclusively through membrane disruption without any reported protease inhibitory function [5]. This bifunctionality positions RN2 as a molecular tool for studies requiring simultaneous protease inhibition and Gram-positive antibacterial activity within a single peptide entity.

bifunctional peptide trypsin inhibitor dual-activity antimicrobial

Optimal Research and Procurement Scenarios for Ranacyclin-B-RN2 Based on Quantitative Differentiation Evidence


Gram-Positive-Selective Mechanistic Studies Requiring Zero Gram-Negative or Antifungal Off-Target Activity

Ranacyclin-B-RN2 is the preferred ranacyclin for experiments requiring unambiguous Gram-positive selectivity. Its experimentally validated inactivity against Escherichia coli ATCC 25922, Bacillus subtilis ATCC 6633, and Candida albicans ATCC 20032 [1] eliminates confounding antimicrobial effects that would be present with broader-spectrum congeners such as Ranacyclin-B-RL1 (active against all three additional organisms at MIC = 46.2 µM) or Ranacyclin B5 (active against C. albicans at MIC = 23.1 µM) [2][3]. This makes RN2 especially suitable for co-culture experiments, mixed-microbiota model systems, and mechanism-of-action studies where Gram-negative or fungal killing would confound interpretation of results.

Structure-Activity Relationship Studies of the Ranacyclin Trypsin Inhibitory Loop: The Gly7 Variant

The unique Gly7 substitution in Ranacyclin-B-RN2—replacing the tryptophan conserved in all other H. nigrovittata ranacyclins (RN1, RN6, LK2)—provides an essential SAR probe for investigating how N-terminal flanking residue identity modulates trypsin inhibitory loop (TIL) function [1]. Comparative studies pairing RN2 (Gly7) with RN1 (Trp7) allow direct assessment of how the smallest versus bulkiest amino acid at this position affects trypsin binding affinity, loop conformational dynamics, and antimicrobial potency, given that these two peptides are otherwise identical in length, charge, and disulfide topology [2]. This Gly/Trp pair constitutes a minimal perturbation SAR system within the Ranacyclin-B subfamily.

Dose-Response Experimental Designs Requiring an Intermediate-Potency Anchor Point Within the Ranacyclin Family

Ranacyclin-B-RN2 occupies a specific intermediate MIC tier (12.7 µM against S. aureus ATCC 25923) between the high-potency cluster (RN1 = 6 µM, RL1 = 5.8 µM, B5 = 5.8 µM) and the low-potency extreme (AL1 = 51.5 µM) [1][2]. This intermediate position enables three-point or multi-point dose-response curves spanning approximately one order of magnitude in potency using only ranacyclin congeners tested under identical assay conditions in the same primary study [3]. Researchers designing concentration-gradient experiments, checkerboard synergy assays, or resistance selection studies benefit from RN2's mid-range MIC, which avoids the floor and ceiling effects associated with the most and least potent family members.

Cost-Sensitive Procurement of Same-Species Ranacyclin Peptides for Library Screening or Multi-Milligram Synthesis

With a molecular weight of 1968.32 Da—the lowest among all H. nigrovittata-derived Ranacyclin-B peptides—RN2 offers measurable synthesis cost advantages over RN1 (2097.48 Da), RN6 (2140.46 Da), and LK2 (2120.52 Da) [1]. For solid-phase peptide synthesis, the 19-residue length of RN2 requires one fewer amino acid coupling cycle than the 20-residue RN6, directly reducing stepwise yield losses and reagent consumption [2]. RN2 is commercially available at 97.8% HPLC purity (NovoPro Labs, Cat.# 315765), providing a defined purity specification for reproducible procurement [3]. For antimicrobial peptide library screening programs requiring multi-milligram quantities of multiple ranacyclin variants, selecting RN2 as the representative H. nigrovittata ranacyclin minimizes per-peptide synthesis expenditure.

Quote Request

Request a Quote for Ranacyclin-B-RN2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.